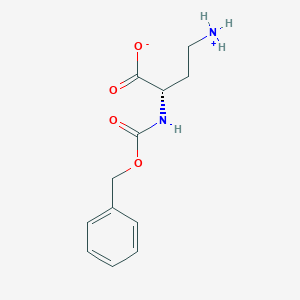
(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” is a coordination polymer with a complex structure involving multiple metal centers and organic ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” typically involves the reaction of macrocyclic oxamide with polycarboxylates under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide or ethanol, and the mixture is heated to facilitate the formation of the coordination polymer .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” can undergo various chemical reactions, including:
Oxidation: The metal centers in the compound can be oxidized, leading to changes in its magnetic properties.
Reduction: Reduction reactions can alter the oxidation state of the metal centers, affecting the overall structure and properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions, such as in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while substitution reactions can result in new coordination polymers with different ligands .
Applications De Recherche Scientifique
Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-organic frameworks.
Biology: The compound’s magnetic properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to encapsulate other molecules.
Industry: The compound’s catalytic properties are being investigated for use in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals
Mécanisme D'action
Comparison with Other Similar Compounds: Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” is unique due to its specific combination of metal centers and ligands, which confer distinct magnetic and catalytic properties. Similar compounds include other coordination polymers with different metal centers or ligands, such as those containing iron, cobalt, or nickel .
Comparaison Avec Des Composés Similaires
- Coordination polymers with iron centers
- Coordination polymers with cobalt centers
- Coordination polymers with nickel centers
This detailed article provides a comprehensive overview of compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate,” covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSCBRTBLPGIN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC[NH3+])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














